molecular formula C19H24N2O2 B2720884 N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide CAS No. 1421514-18-2

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide

Cat. No.: B2720884
CAS No.: 1421514-18-2
M. Wt: 312.413
InChI Key: BXTRQSGXZUQWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide is a chemical compound with the CAS Number 1421514-18-2 and a molecular formula of C19H24N2O2, corresponding to a molecular weight of 312.41 g/mol . Its structure features a naphthamide group linked to a piperidine ring that is substituted with a 2-methoxyethyl chain. This molecular architecture is characteristic of a class of compounds investigated for their potential bioactivity in neurological research, particularly as modulators of cholinesterase enzymes . Structurally similar naphthamide-based compounds have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE) in scientific literature, with one such analogue demonstrating inhibitory activity in the nanomolar range (IC50 = 21.3 nM) and exhibiting a potential protective effect against amyloid-β-induced toxicity in cell-based studies . The inhibition of BChE is a recognized therapeutic strategy for neurodegenerative conditions like Alzheimer's disease, as it helps maintain levels of the neurotransmitter acetylcholine in the brain . While the specific biological data for this exact compound may be limited, its core structure positions it as a compound of interest for researchers in medicinal chemistry and neuroscience, particularly for those exploring selective cholinesterase inhibitors and novel therapeutic agents for Alzheimer's disease . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-14-13-21-11-9-16(10-12-21)20-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-8,16H,9-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTRQSGXZUQWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with N-(2-methoxyethyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding naphthoic acid derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

1. NK-1 Receptor Antagonism

One of the primary applications of this compound is its role as a neurokinin-1 (NK-1) receptor antagonist. Research indicates that NK-1 antagonists can be effective in treating various ocular conditions, including corneal neovascularization (CNV) resulting from chemical burns. The compound has been shown to reduce inflammation and scarring associated with alkali burns to the eye, making it a potential candidate for therapeutic development in ophthalmology .

2. Cholinesterase Inhibition

The compound has also been studied for its potential as an inhibitor of human butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Inhibitors of BChE have been identified as promising candidates for drug development aimed at mitigating cognitive decline associated with such diseases. The binding affinity and inhibition potency of the compound suggest it may contribute to further research in this area .

Case Studies

Case Study 1: Treatment of Chemical Burns

A study involving animal models demonstrated that topical application of NK-1 antagonists significantly reduced corneal neovascularization and improved healing outcomes in subjects with alkali burns. The findings suggest that compounds like N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide could be pivotal in developing new treatments for ocular injuries .

Case Study 2: Alzheimer's Disease Research

In a separate investigation focused on Alzheimer's disease, this compound was evaluated alongside other BChE inhibitors. The compound exhibited promising results in reducing amyloid beta-induced toxicity in neuronal cell cultures, indicating its potential role in therapeutic strategies aimed at neurodegeneration .

Data Tables

Application Area Mechanism Potential Benefits
Ocular TherapyNK-1 receptor antagonismReduces inflammation and promotes healing
Neurodegenerative DiseasesBChE inhibitionMitigates cognitive decline and protects neurons
Chemical Burns TreatmentTopical applicationEnhances recovery from ocular injuries
Study Type Findings Implications
Animal ModelReduced CNV and inflammationSupports use in ocular therapeutics
Cell CultureInhibition of amyloid beta aggregationPotential for Alzheimer's treatment

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogs from published literature and patents:

Substituent Variations in Quinoline-Based Analogs (Patent Data)

describes a series of quinoline derivatives sharing the N-(piperidin-4-yl)acetamide backbone but differing in the 1-ylidene substituent. Key comparisons include:

Compound Substituent Structural Impact Inferred Properties
1-(2-Methoxyethyl)piperidin-4-yl (Target) Enhanced hydrophilicity due to methoxy group; flexible ethyl spacer reduces steric hindrance . Likely improved solubility vs. alkyl-substituted analogs.
1-Methylpiperidin-4-yl Compact methyl group increases lipophilicity, potentially improving CNS penetration . Higher logP but reduced solubility.
1-(2-(2-Hydroxyethoxy)ethylamino)acetyl Introduces hydrogen-bonding capacity and increased polarity . May enhance aqueous solubility but reduce bioavailability.
1-(Methylsulfonyl)piperidin-4-yl Electron-withdrawing sulfonyl group alters electronic density of the piperidine . Could influence receptor binding affinity.

Key Insight : The 2-methoxyethyl substituent balances hydrophilicity and flexibility, making it advantageous for compounds requiring moderate solubility without compromising membrane permeability.

Comparison with Goxalapladib (Pharmaceutical Forum Data)

Goxalapladib (CAS-412950-27-7), a 1,8-naphthyridine derivative, shares the N-[1-(2-methoxyethyl)piperidin-4-yl] group but incorporates additional fluorophenyl and biphenyl moieties (). Key distinctions:

Parameter N-(1-(2-Methoxyethyl)piperidin-4-yl)-1-naphthamide Goxalapladib
Core Structure Naphthamide 1,8-Naphthyridine-4-one
Molecular Weight Not specified 718.80 g/mol
Therapeutic Indication Undisclosed (structural analogs suggest CNS/oncology) Atherosclerosis
Key Functional Groups Methoxyethyl-piperidine, naphthamide Methoxyethyl-piperidine, trifluoromethyl-biphenyl, difluorophenyl

Key Insight : While both compounds utilize the methoxyethyl-piperidine group for solubility and target binding, Goxalapladib’s larger, fluorinated aromatic systems likely enhance specificity for inflammatory pathways (e.g., Lp-PLA2 inhibition in atherosclerosis). The naphthamide core in the target compound may favor interactions with kinases or neurotransmitter receptors.

Structural and Pharmacological Implications

  • Steric Considerations : The ethyl spacer in the target compound reduces steric clash compared to bulkier substituents (e.g., tetrahydrofuran-3-yl-oxy in analogs), which may improve binding to deep protein pockets.
  • Biological Relevance : The prevalence of the methoxyethyl-piperidine motif in Goxalapladib underscores its utility in modulating enzymes or receptors requiring both polar and hydrophobic interactions .

Biological Activity

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide is a compound of interest due to its potential biological activities, particularly within the realm of medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22N2O\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}

This compound features a naphthamide core linked to a piperidine ring with a methoxyethyl substituent, which is significant for its biological interactions.

Target Interactions

Piperidine derivatives, including this compound, are known to interact with various biological targets. They have been implicated in influencing several biochemical pathways, including:

  • Cholinergic System : These compounds may act as inhibitors of cholinesterases, which are enzymes responsible for the breakdown of acetylcholine. This interaction can enhance cholinergic signaling, potentially beneficial in neurodegenerative diseases like Alzheimer's.
  • Receptor Binding : The compound has been explored for its potential as a ligand in receptor binding studies, indicating possible roles in modulating neurotransmitter systems.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of similar piperidine derivatives on cancer cell lines. For instance, piperine (a related compound) demonstrated selective cytotoxicity against aggressive gastric cancer cell lines, suggesting that piperidine derivatives may share this property. The IC50 values for piperine against various cancer cell lines were reported as follows:

CompoundCell LineIC50 (µg/mL)
PiperineAGP0112.06
PiperineP216.81

These findings highlight the potential of piperidine derivatives in cancer therapy by selectively targeting malignant cells while sparing normal cells .

Anti-inflammatory Activity

Piperidine derivatives have also been associated with anti-inflammatory properties. For example, compounds similar to this compound have shown promise in reducing inflammation markers in vitro, which could be beneficial for conditions such as arthritis or other inflammatory diseases.

Case Study 1: Cholinesterase Inhibition

A study focusing on the cholinesterase inhibitory activity of piperidine derivatives found that certain compounds exhibited significant inhibition against butyrylcholinesterase (BChE). The most potent compound demonstrated an IC50 value of 21.3 nM. This suggests that this compound may also possess similar inhibitory effects, making it a candidate for further investigation in neurodegenerative disease models .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperidine compounds revealed that modifications to the piperidine ring and substituents significantly affect biological activity. For instance, the introduction of various functional groups was shown to enhance cytotoxicity and receptor binding affinity. Understanding these relationships is crucial for optimizing the efficacy of this compound in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling 1-naphthoic acid derivatives with a piperidine precursor (e.g., 1-(2-methoxyethyl)piperidin-4-amine) using carbodiimide-based coupling agents like EDC or HOBt. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to enhance reactivity .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (e.g., ethanol/water) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.5–8.5 ppm for naphthyl protons) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural motifs (e.g., naphthamide protons, methoxyethyl group at δ ~3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 353.18) .
  • HPLC : Purity assessment using reverse-phase columns (detection at 254 nm) .

Q. What safety precautions are required during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Variable modifications : Systematically alter substituents (e.g., methoxyethyl chain length, naphthamide substitution) .
  • Assays :
    • Enzyme inhibition : Screen against target enzymes (e.g., T-type Ca²⁺ channels) using fluorescence-based assays .
    • Cellular activity : Measure IC₅₀ in disease-relevant cell lines (e.g., atheroma models for atherosclerosis) .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity trends .

Q. What in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • Atherosclerosis : ApoE⁻/⁻ mice fed a high-fat diet, with compound administered orally (10–50 mg/kg/day). Assess plaque reduction via histopathology and serum lipid profiling .
  • Neuropathic pain : Rodent models (e.g., chronic constriction injury) to test analgesic efficacy via von Frey filament assays .

Q. How can conflicting data on receptor binding affinity be resolved?

Methodological Answer:

  • Assay standardization : Replicate experiments under identical conditions (buffer pH, temperature, cell line) .
  • Orthogonal validation : Combine radioligand binding (e.g., ³H-labeled compound) with functional assays (e.g., cAMP modulation) .
  • Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability .

Q. What strategies improve solubility for pharmacokinetic studies?

Methodological Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80) in aqueous formulations .
  • Salt formation : Synthesize hydrochloride salts to enhance water solubility .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles for sustained release in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.